molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1282547
CAS RN: 77716-01-9
M. Wt: 231.29 g/mol
InChI Key: SLLWALHBEBMXSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bicyclic compounds related to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has been explored through different synthetic routes. For instance, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared using a regio- and diastereoselective condensation of bis(silyloxy)ketene acetals with isoquinolinium salts, followed by iodolactonization . Another related compound, N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one, was synthesized from methyl 4-bromocrotonate through a sequence involving sodium sulfide, benzylamine, and Dieckmann condensation . Additionally, a series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and derivatives were prepared via a Mannich type condensation, followed by Wolff-Kishner reduction and Grignard addition .

Molecular Structure Analysis

Conformational studies on these bicyclic systems were performed using 1H and 13C NMR spectroscopy, and the molecular structure was further elucidated through single-crystal X-ray diffraction analysis. For example, the X-ray analysis of a sulfur-containing bicyclic ketone revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring . This detailed structural information is crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of these bicyclic compounds has been investigated through various chemical reactions. Symmetrically substituted aryl Grignard reagents were added to the carbonyl group at C-9 in 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, resulting in tertiary alcohols with the aryl group "syn" to the oxygen atom in the ring . The coordination of the Grignard reagent with the oxygen or sulfur atom in the bicyclic system is a key step in the reaction mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The solid-state conformation affects the reactivity, as seen in the chair-chair form of the oxygen-containing alcohol and the chair-boat form of the sulfur-containing alcohol . The spectral properties, such as NMR chemical shifts, provide insight into the electronic environment of the atoms within the molecule and are indicative of the molecular conformation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized using methods such as Dieckmann condensation and reactions involving sodium sulfide, benzylamine, and methyl 4-bromocrotonate (Ho & Lin, 1997).
  • Spectral and Chemical Properties : These compounds exhibit unique spectral properties, which are valuable for scientific research in fields like organic chemistry and materials science (Ho & Lin, 1997).

Stereochemistry and Conformational Studies

  • Structural Analysis : X-ray diffraction and NMR spectroscopy have been utilized to study the structure and conformation of these compounds. For example, 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exhibits a chair-chair form in solid state (Tran et al., 2007).
  • Conformational Behavior : Studies indicate that these compounds predominantly exist in double chair conformations in solutions, with equatorial orientation of substituents being favored (Klepikova et al., 2003).

Safety And Hazards

The safety information for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLWALHBEBMXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2=O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547652
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

CAS RN

77716-01-9
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (6 g, 60 mmol) and powdered paraformaldehyde (4.50 g, 150 mmol) in isopropanol (150 mL) at 65° C. was added a solution of benzylamine (7.2 mL, 66 mmol) and acetic acid (3.77 mL, 66 mmol) in isopropanol (150 mL) dropwise over 1.5 h. The reaction mixture was stirred at 65° C. for 1.5 h. Upon cooling, the solvent was removed in vacuo. The residue was diluted with water (250 mL) and 1M hydrogen chloride solution (22.5 mL), and extracted with tert-butyl methyl ether (2×100 mL). The aqueous phase was basified to pH 13 with 1M aqueous sodium hydroxide solution and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (Biotage Isolera 4, SNAP 100 g), eluting with 0 to 100% ethyl acetate in heptanes, to afford the title compound 6 g, 37%) as a yellow oil. δH (500 MHz, DMSO-d6) 7.40-7.18 (m, 5H), 4.09 (d, J 10.9 Hz, 2H), 3.73 (dd, J 11.2, 2.8 Hz, 2H), 3.52 (s, 2H), 2.97 (dd, J 11.1, 2.9 Hz, 2H), 2.89 (dd, J 11.1, 6.8 Hz, 2H), 2.49-2.44 (m, 2H). Method E HPLC-MS: MH+ m/z 232, RT 4.10 minutes.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Citations

For This Compound
7
Citations
P Arjunan, KD Berlin, CL Barnes… - The Journal of Organic …, 1981 - ACS Publications
5-Thio-D-glucopyranose exists primarily as the a anomer in D20 and in Me2S0/D20. The spectrum shows that the/ß ratio in D20 is stable at about 85/15. Analysis of the spectrum of the …
Number of citations: 30 pubs.acs.org
GS Smith, KD Berlin, SA Zisman, EM Holt… - … and sulfur and the …, 1988 - Taylor & Francis
We report for the first time the formation of unusual multicyclic products from the condensation of 1-hetera-4-cyclohexanones in a Mannich reaction with benzylamine, formaldehyde, and …
Number of citations: 9 www.tandfonline.com
K Tran, KD Berlin, MA Eastman, EM Holt… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
A systematic study of 1,2-additions to 3,7-diheterabicyclo[3.3.1]nonan-9-ones (3,7-DHBCN-9-ONES) by symmetrically substituted aryl Grignard reagents in anhydrous THF or ether has …
Number of citations: 2 www.tandfonline.com
P Arjunan - 1980 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the material Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for …
Number of citations: 2 search.proquest.com
GL Garrison, KD Berlin, BJ Scherlag… - The Journal of …, 1993 - ACS Publications
Treatment of la Ft 3a (X= S) 7 with sodium azide/sulfuric acid in chloroformled to 4a (76%) as a crystalline product. 8· 9 Oxygen insertion via a Baeyer-Villiger ap-proach with la Ft 3a and …
Number of citations: 10 pubs.acs.org
O Huttenloch, E Laxman… - Chemistry–A European …, 2002 - Wiley Online Library
The development of a method for the optimization of chiral ligands for the steric steering of enantioselective Cu‐catalyzed conjugate additions of Zn‐alkyls to enones is described. The …
AP Mityuk, AV Denisenko, OP Dacenko… - …, 2010 - thieme-connect.com
Chlorotrimethylsilane-promoted double Mannich annulation of ketones using N, N-bis (methoxymethyl) benzylamine has been explored. It has been shown that the structure of the …
Number of citations: 10 www.thieme-connect.com

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